molecular formula C7H12N2O B12434835 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine CAS No. 1016500-11-0

1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine

Cat. No.: B12434835
CAS No.: 1016500-11-0
M. Wt: 140.18 g/mol
InChI Key: TUWJZYSKBRJMLO-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine is an organic compound with the molecular formula C7H12N2O. It is a derivative of furan, a heterocyclic organic compound, and contains a hydrazine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine typically involves the reaction of 2,5-dimethylfuran with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2,5-Dimethylfuran+HydrazineThis compound\text{2,5-Dimethylfuran} + \text{Hydrazine} \rightarrow \text{this compound} 2,5-Dimethylfuran+Hydrazine→this compound

The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature and time are optimized to achieve maximum yield .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydrazine derivatives, oxides, and substituted furan compounds .

Scientific Research Applications

1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran: A precursor in the synthesis of 1-[(2,5-Dimethylfuran-3-YL)methyl]hydrazine.

    Hydrazine: A key reagent in the synthesis of the compound.

    Furan: The parent compound of 2,5-dimethylfuran.

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research .

Properties

CAS No.

1016500-11-0

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

(2,5-dimethylfuran-3-yl)methylhydrazine

InChI

InChI=1S/C7H12N2O/c1-5-3-7(4-9-8)6(2)10-5/h3,9H,4,8H2,1-2H3

InChI Key

TUWJZYSKBRJMLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)CNN

Origin of Product

United States

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